molecular formula C8H6FNO3 B108681 4'-Fluoro-3'-nitroacetophenone CAS No. 400-93-1

4'-Fluoro-3'-nitroacetophenone

Cat. No. B108681
Key on ui cas rn: 400-93-1
M. Wt: 183.14 g/mol
InChI Key: PTCNZDJJIOLIKQ-UHFFFAOYSA-N
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Patent
US05922724

Procedure details

Concentrated sulphuric acid (200 ml) is cooled to 5° C. 4-Fluoroacetophenone (20 ml, 164.76 mmol) is added so that the temperature does not rise above 10° C. The mixture is cooled to 0-5° C. and potassium nitrate (25 g, 247.14 mmol) is added portionwise over 2 hours keeping the temperature at 0-5° C. Following the addition the mixture is stirred at this temperature for 2 hours. The mixture is poured on ice (600 g) and the crude product is filtered off. Column-chromatographic purification on silica-gel using a mixture of ethylacetate and petroleum ether (1:9) as the eluent affords 18.19 g pure 4-fluoro-3-nitroacetophenone (60%).
Quantity
20 mL
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][CH:5]=1)=[O:3].[N+:11]([O-])([O-:13])=[O:12].[K+]>S(=O)(=O)(O)O>[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([F:10])=[C:6]([N+:11]([O-:13])=[O:12])[CH:5]=1)=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)F
Step Two
Name
potassium nitrate
Quantity
25 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
is stirred at this temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not rise above 10° C
CUSTOM
Type
CUSTOM
Details
at 0-5° C
ADDITION
Type
ADDITION
Details
the addition the mixture
ADDITION
Type
ADDITION
Details
The mixture is poured on ice (600 g)
FILTRATION
Type
FILTRATION
Details
the crude product is filtered off
CUSTOM
Type
CUSTOM
Details
Column-chromatographic purification on silica-gel
ADDITION
Type
ADDITION
Details
a mixture of ethylacetate and petroleum ether (1:9) as the eluent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 18.19 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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